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Compound Name: Ethyl 2-methyl-3-nitroacrylate

Cat. No.: B15052258

Get Quote

Executive Summary
Ethyl 2-methyl-3-nitroacrylate (E2M3NA) is a critical electrophilic intermediate used in the

synthesis of heterocyclic scaffolds and Michael addition adducts for pharmaceutical

development. Its structural integrity is defined by the interplay between the electron-

withdrawing nitro group and the conjugated ester functionality.

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation

patterns of E2M3NA. Unlike generic spectral libraries, we dissect the mechanistic causality of

ion formation, specifically contrasting Electron Ionization (EI) with Electrospray Ionization (ESI)

and differentiating E2M3NA from its non-methylated analog, ethyl 3-nitroacrylate. This

comparison is essential for verifying synthetic purity and identifying metabolic degradation

products in early-stage drug discovery.

Instrumental Configuration & Methodology
To obtain reproducible fragmentation data, the following instrumental parameters are

recommended. These protocols ensure sufficient ionization while minimizing thermal
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degradation prior to detection.

Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]
Inlet: Split/Splitless (Split ratio 20:1 recommended to prevent saturation).

Inlet Temperature: 200°C (Avoid excessive heat to prevent thermal nitro-elimination).

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.

Ionization: Electron Impact (EI) at 70 eV.

Source Temperature: 230°C.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)[3]
Ionization: Electrospray Ionization (ESI) – Positive/Negative Mode switching.

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (promotes [M+H]+ formation).

Cone Voltage: 20-30 V (optimized for molecular ion transmission).

Fragmentation Analysis: Mechanistic Pathways
The fragmentation of E2M3NA (MW = 159.14 Da) under Electron Impact (70 eV) is governed

by two competing forces: the lability of the nitro group and the stability of the conjugated

acrylate system.

Primary Fragmentation Channels (EI)
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Fragment Ion (m/z) Identity Mechanistic Origin

159 [M]⁺˙

Molecular ion. Typically weak

intensity due to the labile nitro

group.

129 [M - NO]⁺

Nitro-Nitrite Rearrangement:

Isomerization of the nitro group

(-NO₂) to a nitrite (-ONO)

followed by loss of nitric oxide

(NO).

114 [M - OEt]⁺

Acylium Ion Formation:

Cleavage of the ethoxy group

from the ester. Stabilized by

resonance with the double

bond.

113 [M - NO₂]⁺

Direct Nitro Loss: Homolytic

cleavage of the C-N bond. A

dominant pathway for nitro-

alkenes.

68 [M - NO₂ - OEt]⁺

Cumulative Loss: Loss of both

functional groups, leaving the

hydrocarbon backbone (C₄H₄).

The Nitro-Nitrite Rearrangement
A critical diagnostic feature for

-unsaturated nitro compounds is the Nitro-Nitrite Rearrangement.[2] Under EI conditions, the
nitro oxygen attacks the

-carbon or undergoes a 1,3-shift, isomerizing to a nitrite ester. This unstable intermediate
expels NO (30 Da), yielding an [M-30]⁺ peak (m/z 129). This pathway distinguishes conjugated
nitroalkenes from saturated nitro compounds, where simple NO₂ loss dominates.

Visualization of Fragmentation Pathways
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Figure 1: Mechanistic fragmentation tree for Ethyl 2-methyl-3-nitroacrylate under 70 eV

Electron Impact.

Comparative Analysis: Performance & Alternatives
To validate the identity of E2M3NA, it must be compared against its structural analogs and

analyzed using complementary ionization techniques.

Structural Comparison: vs. Ethyl 3-nitroacrylate
The primary "alternative" in synthesis is the non-methylated analog, Ethyl 3-nitroacrylate.

Distinguishing these two is vital as the methyl group significantly alters reactivity (steric

hindrance) and bioactivity.
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Feature
Ethyl 2-methyl-3-
nitroacrylate
(Product)

Ethyl 3-
nitroacrylate
(Alternative)

Diagnostic
Difference

Molecular Weight 159 Da 145 Da
Shift of 14 Da (CH₂

unit).

Base Peak Region
m/z 113 ([M-NO₂]⁺) &

114 ([M-OEt]⁺)

m/z 99 ([M-NO₂]⁺) &

100 ([M-OEt]⁺)

Consistent -14 Da

shift in all major

fragments.

Methyl Loss
Possible minor peak

[M-15]⁺ (m/z 144)
Absent

Presence of [M-15]⁺

confirms the methyl

group.

Stability

Higher (Methyl group

stabilizes double

bond)

Lower

E2M3NA shows a

slightly more intense

molecular ion.

Technique Comparison: EI vs. ESI
For drug development workflows, selecting the right ionization mode is crucial for sensitivity vs.

structural information.

Electron Impact (EI):

Pros: Provides a rich "fingerprint" of fragments (m/z 113, 114, 68) for positive structural

identification.

Cons: Molecular ion (m/z 159) is often weak or absent due to rapid fragmentation.

Electrospray Ionization (ESI):

Pros: Soft ionization preserves the molecular ion. Observed as [M+H]⁺ (m/z 160) or

[M+NH₄]⁺ (m/z 177).

Cons: Limited fragmentation; poor structural diagnostics without MS/MS (tandem MS).
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Recommendation: Use GC-EI-MS for purity analysis and raw material identification. Use LC-

ESI-MS for pharmacokinetic (PK) studies where quantitation of the intact parent molecule is

required.

Experimental Protocol: Identification Workflow
This protocol outlines the step-by-step process to confirm the identity of an unknown sample

suspected to be E2M3NA.

Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Avoid

Methanol if leaving for extended periods to prevent transesterification.

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Vialing: Transfer to an amber autosampler vial (protects nitro group from photodegradation).

Workflow Diagram

Sample
(1 mg/mL in DCM)

GC Separation
HP-5ms Column

Injection EI Source
(70 eV)

Elution Mass Analyzer
(Scan m/z 40-300)

Ionization Data Analysis
Check m/z 113, 114, 129

Spectrum

Click to download full resolution via product page

Figure 2: Standard Operating Procedure (SOP) workflow for GC-MS identification.

Data Validation Criteria
A sample is confirmed as Ethyl 2-methyl-3-nitroacrylate if:

Retention Time: Matches standard (typically elutes later than non-methylated analogs).

Molecular Ion: Trace presence of m/z 159 (EI) or dominant m/z 160 (ESI+).

Fragment Ratio: Presence of m/z 113 and 114.

Nitrite Marker: Distinct peak at m/z 129 (indicative of nitro-alkene).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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